3-(Benzyloxy)-2-methylpropanal

Lewis acid chelation stereoselective synthesis β-alkoxy aldehydes

3-(Benzyloxy)-2-methylpropanal (CAS 73814-73-0; synonym: (RS)-3-benzyloxy-2-methylpropionaldehyde) is a β-alkoxy aldehyde with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol. It features a benzyl ether protecting group at the β-position and an α-methyl substituent adjacent to the reactive aldehyde carbonyl, endowing it with distinct chelation-controlled reactivity in Lewis acid-promoted transformations.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 73814-73-0
Cat. No. B1624715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-2-methylpropanal
CAS73814-73-0
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(COCC1=CC=CC=C1)C=O
InChIInChI=1S/C11H14O2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3
InChIKeyXYUPRHVYEKOWCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)-2-methylpropanal (CAS 73814-73-0): A β-Alkoxy Aldehyde Chiral Building Block for Stereoselective Synthesis and Procurement


3-(Benzyloxy)-2-methylpropanal (CAS 73814-73-0; synonym: (RS)-3-benzyloxy-2-methylpropionaldehyde) is a β-alkoxy aldehyde with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . It features a benzyl ether protecting group at the β-position and an α-methyl substituent adjacent to the reactive aldehyde carbonyl, endowing it with distinct chelation-controlled reactivity in Lewis acid-promoted transformations [1]. The compound is commercially available as a racemic mixture (≥95% purity) from major suppliers including Sigma-Aldrich (product no. 726346) and is stored at −20 °C . Its enantiopure (R)- and (S)-forms serve as critical chiral templates in the total synthesis of complex natural products and pharmaceutical intermediates, including spongistatins, dictyostatin, and 1β-methylcarbapenem antibiotics [2].

Why In-Class β-Alkoxy Aldehydes Cannot Replace 3-(Benzyloxy)-2-methylpropanal in Stereocontrolled Synthetic Routes


The defining differentiator of 3-(benzyloxy)-2-methylpropanal is its pronounced ability to form stable chelate complexes with Lewis acids—a property not shared by its closest structural analogs. Direct comparative ¹¹⁹Sn NMR studies demonstrate that 2-methyl-3-benzyloxypropanal behaves as a "strong chelator" with SnCl₄, whereas 3-benzyloxybutanal is a "weak chelator" and the TBS-protected analog 2-methyl-3-(tert-butyldimethylsilyloxy)propanal is a "non-chelator" [1]. This chelation proficiency directly governs the stereochemical outcome of nucleophilic additions to the aldehyde carbonyl, dictating whether anti-Felkin (chelation-controlled) or Felkin-Anh (non-chelated) diastereoselectivity is obtained. Substitution with a silyl-protected analog or a β-alkoxy aldehyde lacking the α-methyl branching results in fundamentally different, often inferior, stereochemical control. Furthermore, the benzyl ether offers orthogonal deprotection conditions (hydrogenolysis) that are compatible with silyl, acetal, and ester protecting groups commonly employed in multi-step synthesis, whereas direct hydroxy or silyl analogs impose incompatible protection strategies [2].

Quantitative Differentiation Evidence: 3-(Benzyloxy)-2-methylpropanal (CAS 73814-73-0) vs. Closest Analogs


Lewis Acid Chelation Strength: Direct Head-to-Head Classification of β-Alkoxy Aldehydes with SnCl₄

In a systematic ¹¹⁹Sn NMR spectroscopic investigation of SnCl₄ complexation with three β-alkoxy aldehydes, 2-methyl-3-benzyloxypropanal (3-(benzyloxy)-2-methylpropanal) is unequivocally classified as a "strong chelator." Under identical 1:1 stoichiometry conditions, the comparator 3-benzyloxybutanal is a "weak chelator," and 2-methyl-3-(tert-butyldimethylsilyloxy)propanal is a "non-chelator" [1]. This classification is experimentally derived from direct observation of complexation equilibria at low temperature using ¹¹⁹Sn NMR, providing a mechanistic foundation for the superior diastereoselectivity observed in Lewis acid-mediated additions to this aldehyde.

Lewis acid chelation stereoselective synthesis β-alkoxy aldehydes

Diastereoselectivity in [2+2]-Cycloaddition: Quantitative Selectivity for 1β-Methylcarbapenem Intermediate Synthesis

The chiral imine derived from (S)-3-benzyloxy-2-methylpropanal undergoes [2+2]-cycloaddition with diketene to afford the 3,4-trans-3-acetyl-β-lactam with a maximum diastereoselectivity of 11–15:1, corresponding to a diastereomeric excess of 83–88% for the desired trans isomer [1]. This high intrinsic selectivity, imparted solely by the α-methyl stereocenter of the benzyloxy aldehyde without auxiliary chiral additives, contrasts with a statistical baseline of 1:1 (0% de) representing non-stereocontrolled cycloaddition. The resulting β-lactam is the key intermediate en route to 1β-methylcarbapenem antibiotics, and the overall 10-step sequence proceeds in 30% overall yield [1].

diastereoselectivity β-lactam synthesis carbapenem antibiotics

Enantiomeric Purity via Baker's Yeast Biohydrogenation: >98% ee for (2S)-3-Benzyloxy-2-methyl-1-propanol

Baker's yeast-mediated biohydrogenation of 2-substituted allyl alcohol 2a (prepared from dihydroxyacetone dimer) affords enantiomerically pure (2S)-3-benzyloxy-2-methyl-1-propanol with >98% enantiomeric excess . This near-quantitative enantioselectivity contrasts with the racemic baseline (0% ee) obtainable via standard chemical reduction (e.g., NaBH₄/LiAlH₄) of the corresponding aldehyde, and rivals or exceeds the performance of asymmetric transition-metal-catalyzed hydrogenation methodologies without requiring expensive chiral ligands. The resulting enantiopure alcohol serves as the direct precursor to (S)-3-benzyloxy-2-methylpropanal (CAS 79027-28-4) via Swern oxidation .

enantioselective reduction baker's yeast chiral alcohol

Swern Oxidation to Aldehyde: 98% Isolated Yield vs. Typical Oxidation Protocol Benchmarks

Swern oxidation of (R)-3-(benzyloxy)-2-methylpropan-1-ol (325 mg, 1.80 mmol) using DMSO/oxalyl chloride/Et₃N in CH₂Cl₂ at −78 °C delivers (S)-3-(benzyloxy)-2-methylpropanal in 98% isolated yield (314 mg) as a yellow oil requiring no further purification . This yield significantly exceeds the reported average isolated yields for Swern oxidations of primary and secondary alcohols, which typically range from 75% to 90% in the general literature [1]. The near-quantitative conversion minimizes material loss when converting between the alcohol and aldehyde oxidation states, a frequent requirement in multi-step sequences where the aldehyde serves as a reactive branching point.

Swern oxidation aldehyde preparation synthetic efficiency

Commercial Purity Specification and Cold-Chain Storage: ≥95% Purity with −20 °C Long-Term Stability

Commercially, 3-(benzyloxy)-2-methylpropanal (CAS 73814-73-0) is supplied as the racemic mixture with a minimum purity specification of ≥95% (liquid form) by major vendors including Sigma-Aldrich (catalog no. 726346, 500 mg in glass bottle) and AKSci (cat. 0090AQ) . The recommended storage condition is −20 °C with ultra-cold ice pack transportation, reflecting the compound's requirement for low-temperature handling to prevent aldehyde degradation . This purity grade enables direct use in multi-step synthetic sequences without pre-purification, contrasting with less readily available β-alkoxy aldehydes that often require in-house synthesis or purification prior to use.

commercial purity storage stability procurement specification

Best Research and Industrial Application Scenarios for 3-(Benzyloxy)-2-methylpropanal (CAS 73814-73-0)


Diastereoselective Synthesis of the 1β-Methylcarbapenem β-Lactam Core

In the industrial synthesis of 1β-methylcarbapenem antibiotics, (S)-3-benzyloxy-2-methylpropanal is condensed with di-p-anisylmethylamine to form a chiral imine that undergoes highly diastereoselective [2+2]-cycloaddition with diketene (dr 11–15:1), delivering the 3,4-trans-3-acetyl-β-lactam key intermediate. This substrate-controlled selectivity eliminates the requirement for chiral auxiliaries or enantiomeric resolution, enabling a 10-step sequence in 30% overall yield from (S)-methyl 3-hydroxy-2-methylpropanoate [1].

Chelation-Controlled Allylstannane Additions for syn-Diol Stereotriad Construction

The strong chelation ability of 2-methyl-3-benzyloxypropanal with SnCl₄, confirmed by direct ¹¹⁹Sn NMR spectroscopic observation, enables predictable anti-Felkin (chelation-controlled) nucleophilic addition of allyltributylstannane and crotylstannane reagents. By selection of Lewis acid and solvent (SnCl₄ in hexane vs. BF₃·OEt₂ vs. MgBr₂·OEt₂), all four stereotriad diastereomers (syn,syn; anti,syn; syn,anti; anti,anti) can be accessed from a single pair of enantiomeric reagents, a level of stereochemical control unattainable with the corresponding TBS-protected or weak-chelating aldehydes [2].

Enantiopure Chiral Alcohol Production via Baker's Yeast Biohydrogenation

For procurement of enantiomerically pure (2S)-3-benzyloxy-2-methyl-1-propanol (>98% ee), the baker's yeast-mediated biohydrogenation of 2-substituted allyl alcohol (prepared from dihydroxyacetone dimer) provides a cost-effective, scalable enzymatic alternative to asymmetric metal-catalyzed hydrogenation. The resulting enantiopure alcohol is oxidized to (S)-3-benzyloxy-2-methylpropanal in 98% yield via Swern oxidation, establishing a robust two-step sequence from commodity starting materials to an enantiopure chiral aldehyde building block .

Multi-Step Total Synthesis of Polyketide Natural Products (Spongistatins, Dictyostatin)

The (R)- and (S)-enantiomers of 3-benzyloxy-2-methylpropanal serve as key chiral fragments in the total synthesis of architecturally complex polyketide natural products. For example, the C29–C51 subunit of spongistatin 1 is accessed from (R)-3-benzyloxy-2-methylpropan-1-ol in 13 formal steps with isolation of only 5 intermediates, with the benzyl ether providing orthogonal protection compatible with silyl, MOM, and PMB protecting groups employed throughout the sequence [3]. The predictable stereochemical relay from the α-methyl center ensures fidelity in setting remote stereocenters across extended carbon skeletons.

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